molecular formula C16H20O3S B15168968 Methyl 4-(oct-1-yne-1-sulfinyl)benzoate CAS No. 648436-56-0

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate

Cat. No.: B15168968
CAS No.: 648436-56-0
M. Wt: 292.4 g/mol
InChI Key: QPVFQTRURIWQKT-UHFFFAOYSA-N
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Description

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is an organosulfur compound characterized by the presence of a sulfinyl group attached to an alkyne and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate typically involves the reaction of 4-(oct-1-yne-1-sulfinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The use of p-toluenesulfonic acid as a catalyst can enhance the reaction efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Methyl 4-(oct-1-yne-1-sulfonyl)benzoate.

    Reduction: Methyl 4-(oct-1-ene-1-sulfinyl)benzoate or Methyl 4-(octylsulfinyl)benzoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(oct-1-yne-1-sulfonyl)benzoate: Similar structure but with a sulfone group instead of a sulfinyl group.

    Methyl 4-(oct-1-ene-1-sulfinyl)benzoate: Similar structure but with an alkene group instead of an alkyne group.

Uniqueness

Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is unique due to the presence of both an alkyne and a sulfinyl group.

Properties

CAS No.

648436-56-0

Molecular Formula

C16H20O3S

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 4-oct-1-ynylsulfinylbenzoate

InChI

InChI=1S/C16H20O3S/c1-3-4-5-6-7-8-13-20(18)15-11-9-14(10-12-15)16(17)19-2/h9-12H,3-7H2,1-2H3

InChI Key

QPVFQTRURIWQKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CS(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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